beta-D-Glucosamine

Beschreibung

Significance of beta-D-Glucosamine as a Core Amino Sugar in Biological Systems

This compound is a naturally occurring amino sugar and a fundamental component in the biochemical synthesis of glycosylated proteins and lipids. wikipedia.org As one of the most abundant monosaccharides, it serves as a crucial precursor for the synthesis of various essential macromolecules. wikipedia.org In humans, this compound is endogenously synthesized and plays a vital role in the formation of glycosaminoglycans, proteoglycans, and glycolipids through the hexosamine biosynthesis pathway. wikipedia.orgresearchgate.net

The structure of this compound is foundational to several key polysaccharides. It is a primary component of chitin (B13524), the polymer that forms the exoskeletons of arthropods and the cell walls of fungi. wikipedia.orgacs.org It is also a constituent of chitosan (B1678972), a polysaccharide derived from chitin. wikipedia.org In mammals, this compound is integral to the structure of glycosaminoglycans like hyaluronan, heparan sulfate (B86663), and keratan (B14152107) sulfate, which are major components of connective tissues. sigmaaldrich.combiorxiv.org These molecules are critical for maintaining the structural integrity of tissues and are involved in various cellular processes.

The biological importance of this compound extends to its role as a signaling molecule. For instance, its derivative, N-acetyl-D-glucosamine (GlcNAc), can influence cell signaling pathways and has been shown to affect the virulence properties of microbes. acs.org

Historical Context of this compound Research and Discovery

The initial isolation of glucosamine (B1671600) dates back to 1876, when German chemist Georg Ledderhose successfully prepared it through the hydrolysis of chitin using concentrated hydrochloric acid. wikipedia.org However, the complete stereochemistry of the molecule was not elucidated until 1939, thanks to the work of Sir Walter Haworth, a British chemist who was also a Nobel laureate for his research on carbohydrates and vitamin C. wikipedia.org

Early research primarily focused on the chemical properties and structural aspects of glucosamine. Over time, as the field of glycobiology emerged, the focus shifted towards understanding its biological functions. The discovery of its presence in a wide array of complex carbohydrates in various organisms underscored its fundamental importance.

Significant milestones in this compound research include the elucidation of the hexosamine biosynthesis pathway, which detailed how cells synthesize this amino sugar from fructose-6-phosphate (B1210287) and glutamine. wikipedia.org This pathway's end-product, UDP-N-acetylglucosamine, was identified as the key activated form of glucosamine used in the synthesis of complex carbohydrates. wikipedia.org More recent research has delved into its potential therapeutic applications and its role in modulating cellular processes. researchgate.net

Overview of this compound's Diverse Roles in Eukaryotic and Prokaryotic Organisms

This compound and its derivatives play a wide range of essential roles in both eukaryotes and prokaryotes, highlighting its evolutionary significance.

In Eukaryotes:

Structural Component: In fungi, the polymer of N-acetyl-D-glucosamine, chitin, is a vital component of the cell wall. acs.orgnih.gov In animals, glycosaminoglycans, which contain glucosamine derivatives, are a major part of the extracellular matrix, providing structural support to connective tissues such as cartilage, skin, and tendons. researchgate.netbiorxiv.org

Protein Modification: N-acetyl-D-glucosamine is a key component of N-linked and O-linked glycans that are attached to proteins. biorxiv.org This glycosylation is crucial for proper protein folding, stability, and function. O-GlcNAcylation, the addition of a single N-acetylglucosamine to serine or threonine residues of proteins, is a dynamic regulatory process akin to phosphorylation and is involved in various signaling pathways. wikipedia.org

Cell Signaling: Glucosamine and its derivatives can act as signaling molecules. For example, in the human fungal pathogen Candida albicans, N-acetyl-D-glucosamine can trigger changes in morphology and the expression of genes related to its virulence. nih.gov

In Prokaryotes:

Cell Wall Synthesis: this compound is a critical building block of peptidoglycan, the major component of the bacterial cell wall, which is essential for maintaining cell shape and integrity. biorxiv.orgnih.gov Its acetylated derivative, N-acetyl-D-glucosamine, is a key part of this structure.

Biofilm Formation: A polymer of N-acetyl-D-glucosamine, known as poly-β-1,6-N-acetyl-D-glucosamine (PNAG), is a crucial adhesin for biofilm formation in many pathogenic bacteria. pnas.orgasm.org Biofilms are communities of bacteria that are more resistant to antibiotics and host immune defenses. pnas.org

Nutrient Sensing and Metabolism: Bacteria can utilize N-acetyl-D-glucosamine from their environment as a source of carbon and nitrogen. mdpi.com The presence of glucosamine can induce the production of enzymes required for its metabolism and for the breakdown of chitin. oup.com In some bacteria, glucosamine signaling pathways also regulate virulence factors. nih.gov

The following table provides a summary of the roles of this compound in different organisms:

| Organism Type | Role | Specific Example |

|---|---|---|

| Eukaryotes | Structural Component | Chitin in fungal cell walls; Glycosaminoglycans in animal extracellular matrix. researchgate.netacs.orgbiorxiv.orgnih.gov |

| Protein Modification | N-linked and O-linked glycosylation of proteins. biorxiv.orgwikipedia.org | |

| Cell Signaling | Induction of morphological changes in Candida albicans. nih.gov | |

| Prokaryotes | Cell Wall Synthesis | Peptidoglycan in bacterial cell walls. biorxiv.orgnih.gov |

| Biofilm Formation | Poly-β-1,6-N-acetyl-D-glucosamine (PNAG) as an adhesin. pnas.orgasm.org | |

| Nutrient Source & Signaling | Induction of chitinolytic enzymes in Vibrio species. oup.com |

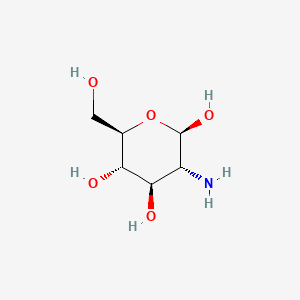

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-IVMDWMLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha and beta forms are solids; [Merck Index], Solid | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

330 mg/mL | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000009 [mmHg] | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3416-24-8 | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 2-amino-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Beta D Glucosamine

The Hexosamine Biosynthetic Pathway (HBP) and beta-D-Glucosamine-6-Phosphate Formation

The primary route for the de novo synthesis of this compound is the Hexosamine Biosynthetic Pathway (HBP). This pathway branches off from glycolysis, utilizing a fraction of the cellular glucose pool to produce amino sugars. biorxiv.orgnih.gov It is estimated that approximately 2-5% of the total glucose that enters a cell is funneled into the HBP. biorxiv.orgresearchgate.net The initial and rate-limiting step of this pathway is the formation of glucosamine-6-phosphate. researchgate.netdergipark.org.tr

Role of Glutamine-Fructose-6-Phosphate Amidotransferase (GFAT)

The key enzyme orchestrating the entry of metabolites into the HBP is Glutamine-Fructose-6-Phosphate Amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase. nih.govdergipark.org.trresearchgate.net GFAT catalyzes the conversion of fructose-6-phosphate (B1210287), an intermediate of glycolysis, and glutamine to this compound-6-phosphate and glutamate. nih.govdergipark.org.tr This reaction is a critical control point, effectively committing glucose and glutamine to the synthesis of hexosamines. mdpi.com

GFAT is a complex enzyme composed of two distinct domains: an N-terminal glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a C-terminal isomerase domain that utilizes this ammonia to convert fructose-6-phosphate into glucosamine-6-phosphate. nih.gov In mammals, two paralogs of GFAT exist, GFAT1 and GFAT2, which share significant sequence identity but exhibit different tissue distribution and regulatory properties. biorxiv.orgmdpi.com GFAT1 is ubiquitously expressed, whereas GFAT2 is found predominantly in the central nervous system. mdpi.com

Regulatory Mechanisms of HBP Flux

The flux through the Hexosamine Biosynthetic Pathway is tightly regulated to meet the cell's metabolic demands and maintain homeostasis. nih.gov This regulation occurs at multiple levels, primarily centered on the activity of GFAT.

Allosteric Regulation: The end-product of the HBP, Uridine (B1682114) Diphosphate (B83284) N-Acetylglucosamine (UDP-GlcNAc), acts as a feedback inhibitor of GFAT. dergipark.org.trnih.gov High levels of UDP-GlcNAc directly bind to GFAT, reducing its enzymatic activity and thereby downregulating the entire pathway. biorxiv.orgnih.gov Conversely, the substrate fructose-6-phosphate can promote GFAT activity. mdpi.com Glucosamine-6-phosphate, the product of the GFAT reaction, can also inhibit the enzyme by competing with fructose-6-phosphate for binding. mdpi.com

Transcriptional and Post-Translational Regulation: The expression of the GFAT gene is subject to regulation by various signaling pathways that respond to nutrient availability and cellular stress. nih.gov For instance, signaling molecules like mTOR and AMPK, which are central to cellular energy sensing, can modulate HBP flux. nih.gov Furthermore, post-translational modifications of the GFAT protein itself can alter its activity. nih.gov

Substrate Availability: The rate of the HBP is also dependent on the availability of its substrates: glucose, glutamine, acetyl-CoA, and UTP. nih.govnih.gov However, the pathway is not solely dependent on substrate levels, as cells can employ salvage pathways to maintain UDP-GlcNAc levels during nutrient fluctuations. nih.govmdpi.com

Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) Synthesis as a Downstream Product

Following its formation, this compound-6-phosphate undergoes a series of enzymatic reactions to be converted into the high-energy sugar nucleotide, Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc). This molecule is the ultimate product of the HBP and serves as a crucial precursor for numerous glycosylation reactions. nih.govwikipedia.org

The steps involved in this conversion are as follows:

Acetylation: Glucosamine-phosphate N-acetyltransferase (GNA1) acetylates glucosamine-6-phosphate using acetyl-CoA as the acetyl donor, forming N-acetylglucosamine-6-phosphate (GlcNAc-6-P). biorxiv.org

Isomerization: Phosphoacetylglucosamine mutase (AGM1) converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). researchgate.net

Uridylation: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction between N-acetylglucosamine-1-phosphate and Uridine Triphosphate (UTP) to produce UDP-GlcNAc. researchgate.netresearchgate.net

UDP-GlcNAc is a vital substrate for the synthesis of glycoproteins, proteoglycans, glycolipids, and other complex carbohydrates. wikipedia.orgmdpi.com It is also the donor for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. researchgate.net

Glucosamine (B1671600) Catabolism and Degradation Pathways

The breakdown of glucosamine and its derivatives is essential for recycling these molecules and maintaining cellular homeostasis. The catabolic process involves the conversion of glucosamine into intermediates that can enter central metabolic pathways like glycolysis. ontosight.aiontosight.ai

The primary steps in glucosamine catabolism are:

Phosphorylation: Exogenously supplied glucosamine can enter the HBP by being phosphorylated by hexokinase to form glucosamine-6-phosphate, bypassing the GFAT-catalyzed step. nih.govresearchgate.net

Conversion to Fructose-6-Phosphate: Glucosamine-6-phosphate can be deaminated and isomerized by glucosamine-6-phosphate isomerase (or deaminase) to form fructose-6-phosphate and an ammonium (B1175870) ion. uniprot.orgmdpi.com This allows the carbon skeleton of glucosamine to be funneled back into glycolysis. ontosight.ai

The degradation of more complex glucosamine-containing compounds, such as glycosaminoglycans, involves their initial breakdown into smaller units by enzymes like hyaluronidases. ontosight.ai These smaller fragments are then further processed, often within lysosomes, to release glucosamine or its derivatives, which can then be recycled or catabolized. ontosight.ai

Comparative Analysis of this compound Metabolism Across Different Biological Kingdoms

The fundamental pathways of glucosamine metabolism are remarkably conserved across different biological kingdoms, from bacteria to humans, underscoring their essential nature. mdpi.com However, some variations exist, particularly in the enzymatic machinery and regulatory strategies employed.

Microbial Metabolic Utilization of this compound

Microorganisms have evolved diverse and efficient mechanisms to utilize glucosamine and its polymers, such as chitin (B13524), as a nutrient source. Chitin, a polymer of N-acetyl-d-glucosamine, is abundant in marine environments and the exoskeletons of arthropods. oup.com

Marine bacteria, for example, secrete extracellular chitinases to break down chitin into smaller oligosaccharides, primarily N,N′-diacetylchitobiose. oup.com These smaller molecules are then transported into the cell for further metabolism. Some bacteria possess chitin oligosaccharide deacetylases that can convert these oligosaccharides into heterodisaccharides like β-N-acetyl-d-glucosaminyl-(1,4)-d-glucosamine, which can act as a signaling molecule to upregulate chitinase (B1577495) gene expression. oup.com

Certain intestinal anaerobic bacteria, such as Bacteroides thetaiotaomicron, have a unique metabolic pathway for N-glycans that involves a phosphorylase. researchgate.netnih.gov This enzyme, β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase, allows for a more energy-efficient breakdown of N-glycan components compared to the conventional pathways that rely on glycoside hydrolases and ATP-dependent kinases. researchgate.netnih.gov This highlights the metabolic adaptability of microbes to efficiently utilize available nutrient sources.

Mammalian Metabolic Intermediates of this compound

In mammals, as in plants, this compound metabolism is primarily orchestrated through the hexosamine biosynthesis pathway (HBP). D-glucosamine is naturally produced in the form of glucosamine-6-phosphate, which is the biochemical precursor to all nitrogen-containing sugars. wikipedia.orghmdb.ca The synthesis of glucosamine-6-phosphate from fructose (B13574) 6-phosphate and glutamine is the first step of the HBP. wikipedia.orghmdb.ca

The ultimate product of this pathway is UDP-N-acetylglucosamine (UDP-GlcNAc), which is then utilized for the synthesis of essential macromolecules, including glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.orghmdb.ca These molecules are critical components of connective tissues, cartilage, and cell membranes. The HBP serves as a key metabolic route linking glucose and amino acid metabolism to the synthesis of these complex carbohydrates.

Key metabolic intermediates in the mammalian pathway include:

Glucosamine-6-phosphate (GlcN-6-P): Synthesized from fructose-6-phosphate and glutamine, it is the entry point into the HBP. wikipedia.orghmdb.ca

N-acetylglucosamine-6-phosphate (GlcNAc-6-P): Formed by the acetylation of GlcN-6-P. mdpi.com In a catabolic direction, it can be deacetylated to form GlcN-6-P. mdpi.com

Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc): The activated form of glucosamine used as a substrate for glycosyltransferases in the synthesis of glycoproteins, proteoglycans, and other glycoconjugates. wikipedia.orghmdb.ca The availability of UDP-GlcNAc is a critical regulatory point for these synthetic processes. mdpi.com

Glycogen (B147801): Research has shown that glucosamine can be incorporated into glycogen, particularly in the liver and kidneys. nih.gov Brain glycogen has also been identified as a significant reservoir of glucosamine, which can be mobilized for protein glycosylation. nih.gov This indicates a direct link between glycogen metabolism and the availability of glucosamine for critical cellular functions.

The metabolism of glucosamine is not isolated; it intersects with major cellular metabolic networks. Studies have demonstrated that carbons from glucosamine can populate metabolites associated with the pentose (B10789219) phosphate (B84403) pathway (PPP), such as ribose-phosphate, and glycolytic intermediates like glucose-6-phosphate. biorxiv.org This crosstalk highlights the integration of the HBP with central carbon metabolism, allowing cells to balance energy production with the biosynthetic needs for complex carbohydrate synthesis. biorxiv.orgfrontiersin.org

Table 2: Key Mammalian Metabolic Intermediates of this compound

| Intermediate | Abbreviation | Metabolic Role |

| Glucosamine-6-phosphate | GlcN-6-P | The first product in the de novo synthesis pathway from fructose-6-phosphate and glutamine. wikipedia.orghmdb.ca |

| N-acetylglucosamine-6-phosphate | GlcNAc-6-P | An intermediate formed from GlcN-6-P, leading to UDP-GlcNAc synthesis. frontiersin.orgmdpi.com |

| Uridine diphosphate-N-acetylglucosamine | UDP-GlcNAc | The activated sugar nucleotide, serving as the universal donor for N-acetylglucosamine residues in the synthesis of glycoproteins, glycolipids, and proteoglycans. wikipedia.orghmdb.ca |

| Glycogen | - | Acts as a storage reservoir for glucosamine, particularly in the liver, kidney, and brain, which can be released for glycosylation reactions. nih.govnih.gov |

Biological Functions and Molecular Mechanisms of Beta D Glucosamine and Its Derivatives

Role in Glycosylation Processes

Beta-D-Glucosamine and its derivatives are fundamental monosaccharides essential for various glycosylation events within cells. ontosight.ai Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that dictates the structure, function, and localization of many molecules. nih.govtandfonline.com Glucosamine (B1671600) serves as a precursor for the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a high-energy nucleotide sugar that is the essential building block for the synthesis of glycoproteins, glycolipids, proteoglycans, and other complex glycoconjugates. nih.govfrontiersin.org The hexosamine biosynthetic pathway (HBP) is the metabolic route that produces UDP-GlcNAc, integrating inputs from carbohydrate, amino acid, fatty acid, and nucleotide metabolism. frontiersin.orgbiologists.com This positions UDP-GlcNAc synthesis, and by extension glycosylation, as a key sensor of the cell's nutritional and energetic status. frontiersin.orgbiologists.com This molecule is the donor substrate for two major types of protein glycosylation: O-linked N-acetylglucosamine (O-GlcNAc) modification in the nucleus and cytoplasm, and the initiation of N-linked and O-linked glycans within the endoplasmic reticulum and Golgi apparatus. nih.govfrontiersin.org

O-linked N-Acetylglucosamine (O-GlcNAc) Modification of Proteins

O-GlcNAcylation is a distinct form of glycosylation characterized by the addition of a single N-acetylglucosamine (GlcNAc) moiety to the hydroxyl group of serine or threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. wikipedia.orgnih.gov This modification is reversible and highly dynamic, often cycling on a timescale similar to protein phosphorylation, with which it can compete for modification sites. biologists.comwikipedia.org Unlike the complex, branched glycans found on secreted and membrane proteins, O-GlcNAc is a simple, monosaccharide modification. wikipedia.org It is a widespread regulatory mechanism, with thousands of proteins identified as targets for O-GlcNAcylation, playing pivotal roles in nearly all major cellular processes. nih.govportlandpress.com

The dynamic nature of O-GlcNAcylation is tightly controlled by the coordinated action of just two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). frontiersin.orgresearchgate.net

O-GlcNAc Transferase (OGT) : OGT catalyzes the addition of GlcNAc from the donor substrate UDP-GlcNAc onto serine or threonine residues of target proteins. biologists.comnih.gov The activity of OGT is sensitive to the cellular concentration of UDP-GlcNAc, allowing it to act as a nutrient sensor; as glucose and other nutrient levels rise, so does the UDP-GlcNAc pool, leading to increased protein O-GlcNAcylation. nih.govbiologists.com OGT itself is subject to regulation through post-translational modifications, such as tyrosine phosphorylation, and through interactions with various signaling partners, which can modulate its activity and specificity. frontiersin.orgnih.gov

O-GlcNAcase (OGA) : OGA is responsible for removing the O-GlcNAc modification from proteins, hydrolyzing the glycosidic bond to release free GlcNAc and the unmodified protein. biologists.comoup.com This removal allows for the rapid and reversible control of protein function in response to cellular signals. biologists.com

This simple "on-off" switch, governed by a single pair of enzymes, allows the cell to rapidly modulate the function of a vast number of proteins in response to nutrients and stress. frontiersin.orgbiologists.com The continuous crosstalk between OGT and OGA ensures the dynamic cycling of O-GlcNAc, which is crucial for maintaining cellular homeostasis. biologists.com

Despite the existence of only one OGT and one OGA, these enzymes achieve specificity for thousands of protein substrates through several mechanisms. nih.gov OGT does not recognize a strict consensus sequence like many kinases, although certain amino acids like proline and valine are often found near the modification site. biologists.com Instead, substrate specificity is largely driven by protein-protein interactions. oup.com OGT contains tetratricopeptide repeats (TPRs), which are protein-protein interaction domains. nih.gov These TPRs allow OGT to form transient holoenzyme complexes with adaptor or targeting proteins that deliver the enzyme to specific substrates. biologists.com For instance, the p38 kinase can associate with OGT and target it to neurofilament proteins. biologists.com

O-GlcNAcylation targets a functionally diverse set of proteins involved in virtually every aspect of cell biology. nih.govnih.gov This includes:

Transcription Factors : Such as Sp1, p53, and NF-κB, regulating gene expression. portlandpress.comjmb.or.kr

Signaling Proteins : Including kinases, phosphatases, and G-proteins, modulating signal transduction pathways. biologists.com

Cytoskeletal Proteins : Affecting cellular structure and transport. jmb.or.kr

Nuclear Pore Proteins : Regulating the transport of molecules into and out of the nucleus. jmb.or.kr

Metabolic Enzymes : Controlling key metabolic pathways. biologists.com

Chromatin-Modifying Enzymes : Such as histone methyltransferases, influencing epigenetic regulation. portlandpress.com

Table 1: Examples of O-GlcNAcylated Proteins and Their Cellular Functions

| Protein Target | Protein Class | Primary Function |

|---|---|---|

| NF-κB (p65 subunit) | Transcription Factor | Regulates genes involved in inflammation and immunity. portlandpress.com |

| p53 | Tumor Suppressor | Controls cell cycle and apoptosis. mdpi.com |

| Sp1 | Transcription Factor | Regulates expression of housekeeping and tissue-specific genes. jmb.or.kr |

| Tau | Microtubule-associated protein | Stabilizes microtubules in neurons. |

| Histones | Chromatin Structural Proteins | Package DNA and regulate gene accessibility. |

| CARM1 | Co-activator/Methyltransferase | Regulates transcription through histone methylation. portlandpress.com |

| c-Myc | Transcription Factor | Controls cell growth, proliferation, and apoptosis. |

The addition of the O-GlcNAc moiety can have profound effects on the properties of a target protein, functioning as a key regulatory switch. biologists.commdpi.com

Protein Stability : O-GlcNAcylation can protect proteins from degradation by the proteasome. mdpi.com It often occurs at sites that would otherwise be targeted for ubiquitination, thereby blocking the degradation signal. For example, O-GlcNAcylation of the transcription factor Snail1 and the tumor suppressor p53 enhances their stability and accumulation. portlandpress.commdpi.com

Enzymatic Activity : The activity of enzymes can be directly modulated by O-GlcNAcylation. mdpi.com For instance, O-GlcNAc modification of glucose-6-phosphate dehydrogenase (G6PD) increases its enzymatic activity, boosting flux through the pentose (B10789219) phosphate (B84403) pathway. mdpi.com Conversely, it can also be inhibitory.

Protein-Protein Interactions : The modification can either promote or block interactions between proteins. biologists.com By altering the protein's surface charge and conformation, O-GlcNAc can create or mask binding sites for other proteins.

Crosstalk with Phosphorylation : A critical aspect of O-GlcNAc's function is its intricate interplay with protein phosphorylation. biologists.com O-GlcNAc and phosphate can compete for the same or adjacent serine/threonine residues, creating a reciprocal relationship where an increase in one modification leads to a decrease in the other. biologists.com This "yin-yang" relationship provides a sophisticated mechanism for integrating nutrient status (sensed by O-GlcNAc) with signaling pathways (often driven by phosphorylation). royalsocietypublishing.org

Table 2: Functional Consequences of O-GlcNAcylation on Specific Proteins

| Protein | Effect of O-GlcNAcylation | Functional Outcome |

|---|---|---|

| p53 | Increases protein stability. mdpi.com | Accumulation and activation of p53. mdpi.com |

| CARM1 | Alters substrate specificity. portlandpress.com | Changes the set of proteins methylated by CARM1. portlandpress.com |

| Sp1 | Inhibits proteolytic degradation. jmb.or.kr | Increased transcriptional activity. |

| NF-κB | Modulates transcriptional activity. portlandpress.com | Altered regulation of inflammatory gene expression. portlandpress.com |

| Snail1 | Stabilizes the protein by blocking ubiquitination. portlandpress.com | Promotion of epithelial-mesenchymal transition. |

Substrate Specificity and Protein Targets of O-GlcNAcylation

N-Glycosylation and Its Influence on Cell Surface Receptors

N-linked glycosylation (N-glycosylation) is a distinct process that primarily modifies proteins destined for the cell surface or secretion. mdpi.com It involves the attachment of a complex, pre-assembled oligosaccharide chain to the asparagine (Asn) residue within a specific consensus sequence (Asn-X-Ser/Thr, where X is not proline). mdpi.com While the initial glycan is uniform, it undergoes extensive processing and modification in the endoplasmic reticulum and Golgi apparatus, resulting in a vast diversity of final glycan structures. mdpi.com

Glucosamine is a crucial precursor for N-glycosylation, as UDP-GlcNAc is required for the synthesis of the core glycan structure. frontiersin.org Disruptions in glucosamine metabolism or the N-glycosylation pathway can have significant consequences for the function of cell surface receptors. nih.gov Research has shown that administration of glucosamine can inhibit N-glycosylation, leading to the production of glycoproteins with lower molecular mass. nih.gov This is because an excess of glucosamine can interfere with the proper synthesis and processing of N-glycans. nih.gov

N-glycans on cell surface receptors play critical roles in:

Protein Folding and Quality Control : Ensuring the receptor is correctly folded before exiting the endoplasmic reticulum. mdpi.com

Receptor Trafficking and Stability : Guiding the receptor to the cell surface and influencing its half-life.

Ligand Binding : Directly participating in or modulating the affinity of the receptor for its ligand. mdpi.com

Signal Transduction : Influencing receptor dimerization, clustering, and interaction with downstream signaling molecules. nih.govtandfonline.com

For example, the N-glycosylation status of the IL-2 receptor subunit CD25 is critical for its retention on the T-cell surface; interfering with its N-glycosylation via glucosamine treatment reduces its surface expression and impairs downstream signaling. tandfonline.comresearchgate.net Similarly, the function of receptors like the epidermal growth factor receptor (EGFR) and the IL-6 receptor subunit gp130 are dependent on proper N-glycosylation, and inhibition of this process can suppress their signaling activity. nih.gov

Modulation of Glycosylation Patterns Affecting Protein Function in Disease States

Given the central role of glycosylation in regulating protein function, it is not surprising that aberrant glycosylation patterns are a hallmark of numerous diseases, including cancer, diabetes, neurodegenerative disorders, and cardiovascular disease. biologists.comportlandpress.combiorxiv.orgmdpi.com These changes can arise from altered expression of glycosyltransferases, altered availability of nucleotide sugar substrates like UDP-GlcNAc, or both. tandfonline.comfrontiersin.org

Cancer : Tumor cells often exhibit profound changes in their surface glycans. nih.govmdpi.com This can include increased branching of N-glycans and altered sialylation, which can promote tumor cell invasion, metastasis, and immune evasion. nih.gov Elevated levels of global O-GlcNAcylation are also observed in many cancers and have been linked to increased cell proliferation and survival. biologists.com

Diabetes and Cardiovascular Disease : In diabetic states, hyperglycemia leads to increased flux through the hexosamine biosynthetic pathway, resulting in elevated levels of UDP-GlcNAc and hyper-O-GlcNAcylation of numerous proteins. researchgate.net This has been implicated in diabetic complications by altering the function of proteins involved in insulin (B600854) signaling, calcium handling in cardiomyocytes, and vascular endothelial function. nih.govresearchgate.net Changes in the N-glycosylation of immunoglobulins (IgG) are also associated with inflammation and cardiovascular risk. mdpi.comfrontiersin.org

Neurodegenerative Diseases : Dysregulation of O-GlcNAc cycling has been linked to neurodegenerative conditions like Alzheimer's disease. biorxiv.org The protein Tau, which forms neurofibrillary tangles in Alzheimer's, is extensively modified by both phosphorylation and O-GlcNAcylation, and there is evidence of a reciprocal relationship between these two modifications, suggesting that impaired O-GlcNAcylation could contribute to Tau hyperphosphorylation and pathology. biorxiv.org

The modulation of glycosylation patterns, therefore, represents a critical mechanism by which cellular physiology is altered in disease. These changes directly impact the function of key regulatory proteins, contributing to the pathological state. biorxiv.orgmdpi.com

Cellular Signaling and Regulatory Roles

Beyond its structural role as a precursor for glycoconjugates, derivatives of this compound are directly involved in cellular regulation and signal transduction. This is primarily mediated through the post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc).

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) molecule is attached to the hydroxyl group of serine or threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. nih.govcapes.gov.brrupress.org This process is analogous to protein phosphorylation in its scope and importance, and in some cases, the two modifications can occur competitively at the same or adjacent sites. physiology.orgspandidos-publications.com

The level of O-GlcNAcylation is regulated by the availability of UDP-GlcNAc from the hexosamine biosynthetic pathway and the activities of two key enzymes:

O-GlcNAc Transferase (OGT): Catalyzes the addition of O-GlcNAc to proteins. rupress.orgmdpi.com

O-GlcNAcase (OGA): Catalyzes the removal of O-GlcNAc from proteins. rupress.orgspandidos-publications.com

This rapid cycling allows O-GlcNAc to function as a nutrient sensor and a key regulator in a multitude of signal transduction pathways. nih.govnih.gov Modulation of O-GlcNAc levels on target proteins—including kinases, phosphatases, and transcription factors—can alter their activity, stability, protein-protein interactions, and subcellular localization. nih.govcapes.gov.br

Research has implicated O-GlcNAcylation in several critical signaling pathways:

Insulin Signaling: Increased flux through the HBP and elevated O-GlcNAc levels have been linked to the modulation of insulin signaling. O-GlcNAcylation of components like IRS-1, Akt, and GLUT4 can affect their phosphorylation status and function. nih.govspandidos-publications.com

Wnt/β-catenin Pathway: Glucosamine has been shown to promote the expression of key components of this pathway, such as Wnt-4 and β-catenin. nih.gov The stabilization and nuclear translocation of β-catenin, a key effector of the pathway, can be influenced by its O-GlcNAcylation status, thereby regulating the transcription of target genes like cyclin D1, which controls cell proliferation. rupress.orgnih.gov

PI3K/Akt Pathway: Inhibition of the PI3K pathway can abolish the O-GlcNAc response to certain stimuli, suggesting that O-GlcNAc modification acts downstream of PI3K signaling. nih.gov Conversely, increasing global O-GlcNAc levels can enhance the activation of Akt1, promoting cell proliferation through downstream effectors like GSK3β and cyclin D1. spandidos-publications.com

Inflammatory Signaling: O-GlcNAcylation can suppress inflammatory signaling pathways. For example, glucosamine administration can repress the induction of inflammatory mediators by inhibiting pathways involving transcription factors like NF-κB. physiology.org

Table 2: Key Proteins in O-GlcNAc Signaling

| Protein | Function in O-GlcNAc Cycling | Role in Signal Transduction |

|---|---|---|

| O-GlcNAc Transferase (OGT) | Adds O-GlcNAc to Ser/Thr residues. rupress.org | Integrates nutrient status with cellular signaling. mdpi.com |

| O-GlcNAcase (OGA) | Removes O-GlcNAc from Ser/Thr residues. rupress.org | Reverses OGT action, allowing for dynamic regulation. spandidos-publications.com |

| β-catenin | Target of O-GlcNAcylation. rupress.org | O-GlcNAcylation can regulate its stability and transcriptional activity in the Wnt pathway. nih.gov |

| Akt (Protein Kinase B) | Target of O-GlcNAcylation. nih.gov | O-GlcNAcylation can modulate its activity in insulin and growth factor signaling. spandidos-publications.com |

| NF-κB | Target of O-GlcNAcylation. | O-GlcNAcylation of its subunits can suppress its activity, reducing inflammatory responses. physiology.org |

Interplay with Kinase Signaling Networks (e.g., PI3K/Akt Pathway)

This compound and its derivatives modulate several critical kinase signaling networks, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is central to cell growth, proliferation, and survival. The interaction is complex, with glucosamine exhibiting different effects depending on the cellular context.

In some models, glucosamine treatment leads to the inhibition of the Akt pathway. For instance, in osteoblasts, glucosamine has been shown to downregulate both the mTOR and Akt pathways, which can promote autophagy. mdpi.com Glycosylation of Akt at threonine residues (Thr305 and Thr312) may inhibit the phosphorylation of Akt on Thr308, a key step in its activation. frontiersin.org Furthermore, studies in murine pancreatic β-cells have shown that glucosamine treatment can decrease the phosphorylation of Akt at Ser473, favoring O-linked N-acetylglucosamine (O-GlcNAc) modification at the same site. frontiersin.org This suggests a competitive interplay between phosphorylation and O-GlcNAcylation that directly impacts Akt signaling. The hexosamine biosynthesis pathway (HBP), which glucosamine enters, produces the substrate for O-GlcNAcylation, and elevated levels of this modification can attenuate the insulin signaling cascade by altering the function of key proteins like PI3K and Akt. genome.jp

Conversely, other studies report an activation of these pathways. In porcine trophectoderm cells, glucosamine was found to stimulate cell viability by enhancing the phosphorylation of mTOR signaling proteins, an effect that was blocked by a PI3K inhibitor, indicating that glucosamine's proliferative effect is mediated through the PI3K/Akt/mTOR axis. rsc.org Similarly, infection with Porcine circovirus type 2 (PCV2) activates the PI3K/Akt pathway to suppress premature apoptosis and support viral replication; inhibiting this pathway leads to enhanced apoptosis in infected cells that are also treated with glucosamine. nih.gov

Regulation of Gene Transcription and Expression

This compound exerts significant control over cellular function by modulating the transcription and expression of a wide array of genes. This regulation is fundamental to its chondroprotective and anti-inflammatory effects.

Whole-genome analyses have revealed the broad impact of glucosamine on the transcriptome. In one study using human synovial cells stimulated with interleukin-1β (IL-1β), glucosamine treatment significantly downregulated 187 genes while upregulating 194 genes. plos.org Pathway analysis of these genes showed that a substantial number were related to immune function. plos.org Similarly, a whole-genome gene expression analysis in A549 lung cancer cells demonstrated that glucosamine regulates genes involved in apoptosis and the cell cycle. researchgate.net

Glucosamine's influence extends to key genes involved in cartilage metabolism. It has been shown to markedly increase the mRNA expression of type II collagen (COL2A1), a critical structural component of cartilage, in human chondrocyte cell lines. spandidos-publications.com This anabolic effect is coupled with the suppression of catabolic genes. For example, glucosamine represses the IL-1β-induced expression of matrix metalloproteinase-3 (MMP-3) and MMP-13, enzymes that degrade the extracellular matrix. springermedizin.deavma.org It also effectively suppresses IL-1β-induced mRNA expression of aggrecanases (Agg-1 and Agg-2) that break down aggrecan. avma.org

Furthermore, glucosamine can modulate gene expression through epigenetic mechanisms. It has been observed to prevent the demethylation of the IL1B promoter, thereby suppressing its cytokine-induced expression, suggesting a role in altering the heritable phenotype of cells like chondrocytes. mdpi.comnih.gov

The table below summarizes key research findings on the effect of glucosamine on the expression of various genes.

| Gene/Gene Family | Cell Type | Effect of Glucosamine | Research Finding | Citation |

| COL2A1 | Human Chondrocytes | Upregulation | Markedly increased mRNA and protein levels of type II collagen. | spandidos-publications.com |

| SIRT1 | Human Chondrocytes | Upregulation | Increased mRNA and protein levels of Sirtuin-1. | spandidos-publications.com |

| MMP-3 | Osteosarcoma Cells | Downregulation | Significantly reduced MMP-3 gene expression by up to 74%. | springermedizin.de |

| MMP-13 | Equine Cartilage Explants | Downregulation | Suppressed IL-1β-induced mRNA expression. | avma.org |

| Aggrecanase-1 (Agg-1) | Equine Cartilage Explants | Downregulation | Repressed IL-1β-induced mRNA expression. | avma.org |

| Pro-inflammatory Genes | Human Synovial Cells | Downregulation | Suppressed expression of genes for IL-6, IL-24, and TNF-α. | plos.org |

| COX-2 | Human Osteoarthritic Chondrocytes | Downregulation | Inhibited IL-1β-induced gene expression and protein synthesis. | nih.gov |

Influence on Cell Cycle Progression and Apoptosis

This compound demonstrates a profound, though often cell-type-specific, influence on cell cycle progression and apoptosis (programmed cell death).

In several cancer cell lines, glucosamine acts as an anti-proliferative agent by inducing cell cycle arrest. Studies on lung cancer cells have shown that glucosamine blocks the G1/S phase transition. spandidos-publications.com This arrest is associated with the inhibition of cyclin E and Skp2 expression and reduced phosphorylation of cyclin E and the cyclin-dependent kinase inhibitor p27Kip1, preventing their degradation and halting cell cycle progression. spandidos-publications.com Similar effects are seen in chondrocytes, where glucosamine accelerates the G1/S transition to promote proliferation, but in mesangial cells, it causes cell cycle arrest in the G0/G1 phase, leading to cellular hypertrophy. nih.govnih.gov The underlying mechanism in chondrocytes involves the upregulation of cyclin D1, CDK4, and CDK6. nih.gov The dynamic modification of intracellular proteins with O-GlcNAc, which is influenced by glucosamine, is itself a critical regulator of the cell cycle, and altering this process can impair progression, particularly at the M phase. molbiolcell.org

The role of glucosamine in apoptosis is dualistic. In many cancer cell lines, glucosamine is a pro-apoptotic agent. It has been shown to induce apoptosis in prostate cancer cells, leukemia cells, and others. frontiersin.orgnih.gov The mechanisms are varied and can include the inhibition of proteasomal activity, leading to an accumulation of ubiquitinated proteins and subsequent apoptosis. nih.gov In other cases, glucosamine sensitizes cancer cells to TRAIL-induced apoptosis by increasing the expression of death receptor 5 (DR5) and stimulating both extrinsic and intrinsic apoptotic pathways. mdpi.com This leads to the activation of caspases 8, 9, and 3. mdpi.com Glucosamine can also induce apoptosis via endoplasmic reticulum (ER) stress. spandidos-publications.com

Conversely, glucosamine can exert anti-apoptotic effects. In RAW 264.7 macrophages stimulated with LPS/IFN-γ, glucosamine treatment increased cell viability, restored mitochondrial membrane potential, and decreased caspase-3 activity. ankaratipfakultesimecmuasi.net These findings suggest that glucosamine can protect certain cell types from apoptotic death under inflammatory conditions. ankaratipfakultesimecmuasi.net

Function as a Nutrient Sensor

This compound functions as a nutrient sensor by integrating into the hexosamine biosynthesis pathway (HBP), which acts as a crucial cellular hub monitoring the status of glucose, amino acid, fatty acid, and nucleotide metabolism. consensus.app The end-product of the HBP is UDP-GlcNAc, the substrate for O-GlcNAcylation, a post-translational modification that rivals phosphorylation in its regulatory importance. molbiolcell.org Because glucosamine enters the HBP directly, it can directly influence the levels of UDP-GlcNAc and subsequent O-GlcNAcylation, allowing cells to respond to nutrient availability. nih.gov

A key signaling node that responds to nutrient status is the mammalian target of rapamycin (B549165) (mTOR) pathway. Glucosamine has been shown to directly modulate mTOR signaling. In some contexts, such as in rat nucleus pulposus cells, glucosamine activates autophagy by inhibiting the mTOR signaling pathway. tandfonline.com This inhibitory effect on mTOR signaling is also observed in osteoblasts. mdpi.com However, other studies show that glucosamine can stimulate the mTOR pathway to promote lipogenesis in macrophages or enhance proliferation in trophectoderm cells. rsc.orgbmbreports.org Some research also points to an mTOR-independent pathway for glucosamine-induced autophagy. researchgate.net This complex regulation highlights glucosamine's role in translating nutrient signals into diverse cellular responses, from autophagy and metabolism to proliferation.

Immune System Modulation and Inflammatory Responses

This compound and its derivatives are potent modulators of the immune system, primarily recognized for their anti-inflammatory activities. mdpi.comaai.orgresearchgate.net These properties are exerted through the regulation of key inflammatory signaling pathways and the expression of immune-mediating cytokines.

Anti-inflammatory Mechanisms, Including NF-κB Signaling Pathway Inhibition

A primary mechanism for the anti-inflammatory effects of glucosamine is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. consensus.appconsensus.app NF-κB is a master transcriptional regulator of inflammation, and its suppression by glucosamine has been documented in numerous cell types, including chondrocytes and synoviocytes. spandidos-publications.comnih.gov

Glucosamine interferes with several steps of the canonical NF-κB activation cascade. In human osteoarthritic chondrocytes stimulated with IL-1β, glucosamine sulfate (B86663) significantly inhibits NF-κB activity in a dose-dependent manner. nih.gov It achieves this by preventing the nuclear translocation of the active p50 and p65 subunits of NF-κB. nih.gov Furthermore, it promotes the stability of the inhibitory protein IκBα in the cytoplasm, effectively sequestering NF-κB and keeping it in an inactive state. nih.gov

The inhibition extends to the kinases upstream of IκBα. Studies have shown that glucosamine and its peptidyl derivative, NAPA (2-(N-acetyl)-l-phenylalanylamido-2-deoxy-β-D-glucose), can interfere with the activity of the IκB kinase (IKK) complex. nih.govnih.gov Specifically, NAPA was found to inhibit the kinase activity of IKKα, while both glucosamine and NAPA were able to inhibit the nuclear re-localization of IKKα, another mechanism for NF-κB activation. nih.govnih.gov By targeting the IKK/NF-κB axis, glucosamine effectively shuts down the expression of a multitude of NF-κB-dependent pro-inflammatory genes. nih.govmdpi.com

Regulation of Inflammatory Cytokine Expression (e.g., IL-1β)

Flowing from its inhibition of master inflammatory regulators like NF-κB, this compound significantly modulates the expression of inflammatory cytokines. It generally suppresses the production of pro-inflammatory cytokines while in some cases promoting anti-inflammatory ones.

In human synovial cells, DNA microarray analysis showed that glucosamine suppresses the IL-1β-induced expression of several pro-inflammatory cytokine genes, including IL-6, IL-8, and TNF-α. plos.org Studies on human keratinocyte (HaCaT) cells confirm that glucosamine can down-regulate the expression of IL-6, IL-8, TNF-α, and IL-1β itself. nih.govspandidos-publications.com However, this effect can be context-dependent, as the presence of a strong inflammatory stimulus like TNF-α was found to abolish the inhibitory effects of glucosamine in these cells. nih.govspandidos-publications.com In models of experimental autoimmune encephalomyelitis, glucosamine administration suppressed the production of the pro-inflammatory cytokines IFN-γ and IL-17, while up-regulating the anti-inflammatory or Th2-type cytokines IL-5 and IL-10. aai.org

Clinical and animal studies support these cellular findings. Oral glucosamine administration has been shown to reduce serum levels of IL-1β in patients with primary knee osteoarthritis and in rat models of arthritis. mdpi.comtandfonline.com This reduction in systemic and local cytokine levels is a key component of its therapeutic action.

The table below provides a summary of research findings on the regulation of inflammatory cytokine expression by glucosamine.

| Cytokine | Cell/Model System | Effect of Glucosamine | Research Finding | Citation |

| Interleukin-1β (IL-1β) | Human Chondrocytes / OA Patients | Downregulation | Prevents cytokine-induced demethylation of the IL-1β promoter; reduces serum levels. | mdpi.comtandfonline.com |

| Interleukin-6 (IL-6) | Human Synovial Cells / HaCaT Cells | Downregulation | Suppressed IL-1β-stimulated gene expression. | plos.orgnih.gov |

| Interleukin-8 (IL-8) | Human Synovial Cells | Downregulation | Suppressed IL-1β-stimulated gene expression. | plos.org |

| Tumor Necrosis Factor-α (TNF-α) | Human Synovial Cells | Downregulation | Suppressed gene expression. | plos.org |

| Interferon-γ (IFN-γ) | Mouse Splenocytes (EAE model) | Downregulation | Significantly suppressed production. | aai.org |

| Interleukin-17 (IL-17) | Mouse Splenocytes (EAE model) | Downregulation | Significantly suppressed production. | aai.org |

| Interleukin-5 (IL-5) | Mouse Splenocytes (EAE model) | Upregulation | Significantly up-regulated production. | aai.org |

| Interleukin-10 (IL-10) | Mouse Splenocytes (EAE model) | Upregulation | Significantly up-regulated production. | aai.org |

Anti-tumor Mechanisms of this compound and Its Derivatives

The amino sugar this compound and its derivatives have garnered significant attention for their potential anti-tumor activities. Research has illuminated several mechanisms through which these compounds may inhibit cancer progression, primarily focusing on the induction of cell death, disruption of crucial cellular processes, and interference with metabolic pathways that cancer cells heavily rely on.

Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cells

This compound and its derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and induce apoptosis, a form of programmed cell death. For instance, D-glucosamine hydrochloride (GlcNH2·HCl) and D-glucosamine (GlcNH2) have been shown to reduce the proliferation of human hepatoma SMMC-7721 cells in a concentration-dependent manner. nih.gov This inhibition is accompanied by an increase in the proportion of cells in the S phase of the cell cycle and the induction of apoptosis. nih.gov Similarly, in a mouse hepatocellular carcinoma cell line, Hepa1-6, glucosamine treatment significantly inhibited cell proliferation by upregulating the expression of genes that promote apoptosis, such as Chop and Bax, while downregulating the anti-apoptotic gene Bcl2. nih.govresearchgate.net This suggests that endoplasmic reticulum (ER) stress-induced apoptosis is a key mechanism. nih.govresearchgate.net

Furthermore, glucosamine has been found to enhance the apoptotic effects of other anti-cancer agents. For example, it sensitizes prostate cancer cells to TRAIL-induced apoptosis by increasing the expression of death receptor 5 (DR5) and activating both extrinsic and intrinsic apoptotic pathways. mdpi.com Derivatives of glucosamine have also shown enhanced pro-apoptotic activities. For example, diosgenyl glucosamine conjugates have been reported to be more effective at inducing apoptosis in cancer cell lines than diosgenin (B1670711) alone, while showing minimal toxicity to non-tumor cells. nih.gov Specifically, diosgenin 2-acetamido-2-deoxy-β-D-glucopyranoside and diosgenin 2-amino-2-deoxy-β-D-glucopyranoside demonstrated superior apoptotic effects. nih.gov

The anti-proliferative effects of glucosamine are not limited to inducing apoptosis. In renal cancer cells, glucosamine was found to inhibit proliferation by causing cell cycle arrest at the G0/G1 phase. researchgate.net This was associated with the downregulation of key cell cycle regulators like Cyclin D1, CDK4, and CDK6, and the upregulation of cell cycle inhibitors p21 and p53. researchgate.net

Table 1: Effects of this compound and Its Derivatives on Cancer Cell Proliferation and Apoptosis

| Compound | Cancer Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| D-glucosamine hydrochloride | Human hepatoma SMMC-7721 | Inhibition of proliferation, Induction of apoptosis | S phase arrest | nih.gov |

| D-glucosamine | Human hepatoma SMMC-7721 | Inhibition of proliferation, Induction of apoptosis | S phase arrest | nih.gov |

| Glucosamine | Mouse hepatocellular carcinoma (Hepa1-6) | Inhibition of proliferation, Induction of apoptosis | Upregulation of Chop and Bax, Downregulation of Bcl2 | nih.govresearchgate.net |

| Glucosamine | Prostate cancer (DU145) | Sensitization to TRAIL-induced apoptosis | Upregulation of DR5, Activation of caspases 8, 9, and 3 | mdpi.com |

| Diosgenyl glucosamine conjugates | Various cancer cell lines | Increased apoptotic activity | Selective effect on tumor cells | nih.gov |

| Glucosamine | Renal cancer (786-O, Caki-1) | Inhibition of proliferation | Cell cycle arrest at G0/G1 phase | researchgate.net |

Modulation of Glycosylation Processes Critical for Tumor Growth and Survival

A key mechanism underlying the anti-tumor effects of this compound is its ability to interfere with protein glycosylation, a post-translational modification crucial for the function of many proteins involved in cancer progression. nih.gov Glucosamine can inhibit N-linked glycosylation, leading to a global reduction in the glycosylation of various proteins. nih.gov This disruption can impact multiple signaling pathways.

For example, in the human prostate carcinoma cell line DU145, glucosamine was found to reduce the N-glycosylation of the IL-6 receptor subunit gp130. nih.gov This impairment leads to decreased binding of the pro-inflammatory cytokine IL-6 to the cells and subsequent inhibition of the downstream JAK2/STAT3 signaling pathway, which is often activated in cancer. nih.gov This effect is not specific to one protein or cell type, as glucosamine has been shown to induce a global inhibition of protein N-glycosylation in multiple cancer cell lines. nih.gov

The inhibition of glycosylation by glucosamine can also affect the function of immune receptors. For instance, it can interfere with the N-glycosylation of CD25 on CD4+ T cells, which in turn suppresses the differentiation of regulatory T cells (Tregs), a type of immune cell that can dampen the anti-tumor immune response. mdpi.com Furthermore, fluorinated glucosamine analogs have been shown to be effective metabolic inhibitors of N-acetyllactosamine formation, a key component of glycans that bind to galectin-1, a protein often highly expressed by tumor cells that contributes to immune suppression. nih.gov By blocking the formation of these glycans on anti-tumor T cells, these glucosamine analogs can potentially thwart galectin-1-mediated immune suppression. nih.gov

Altered glycosylation is a universal feature of cancer, with changes such as increased O-GlcNAcylation being observed in various malignancies including breast, colon, and pancreatic cancer. rupress.org This modification can alter the activity and localization of numerous proteins, including those involved in metabolic pathways and transcriptional regulation. rupress.org Glucosamine's interference with these glycosylation processes represents a significant aspect of its anti-tumor activity.

Metabolic Regulation and Energy Homeostasis

This compound's influence extends to the fundamental processes of cellular metabolism and energy balance, which are often dysregulated in cancer cells. Its ability to mimic caloric restriction and modulate key metabolic signaling pathways contributes to its anti-cancer potential.

Glycolysis Inhibition and Caloric Restriction Mimicry

Many cancer types exhibit a heightened dependence on glycolysis for energy production, a phenomenon known as the Warburg effect. nih.govnih.gov this compound acts as a glycolytic inhibitor. nih.govfrontiersin.org By inhibiting hexokinase, the first enzyme in the glycolytic pathway, glucosamine can disrupt this central metabolic process. frontiersin.orguc.pt This inhibition of glycolysis is a key reason why glucosamine is considered a caloric restriction mimetic (CRM), a compound that can replicate some of the beneficial effects of reduced calorie intake without the need for dietary changes. nih.govfrontiersin.orgnih.gov

Studies have shown that glucosamine treatment can significantly suppress glycolytic flux, as well as the production of lactate (B86563) and ATP in hepatocellular carcinoma cells. nih.govresearchgate.net This anti-Warburg effect suggests that glucosamine may counteract the metabolic reprogramming that is a hallmark of cancer. nih.govresearchgate.net The longevity effects of glucosamine observed in model organisms like nematodes and mice are also attributed to its ability to impair glucose metabolism. mdpi.com

Activation of AMP-activated Protein Kinase (AMPK) Pathways

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK generally shifts cellular processes from energy consumption to energy production and is often associated with anti-cancer effects. Several studies have demonstrated that glucosamine can induce the activation of AMPK. nih.govresearchgate.net

In human retinal pigment epithelial cells, glucosamine treatment increased the levels of phosphorylated AMPK (p-AMPK), the active form of the enzyme. nih.gov This activation of AMPK is believed to be a key step in glucosamine-induced autophagy, a cellular recycling process that can have both pro-survival and pro-death roles in cancer. nih.gov The activation of AMPK by glucosamine can also lead to the inhibition of the mTOR pathway, another critical regulator of cell growth and proliferation. nih.govrjsvd.com In hepatocellular carcinoma cells, glucosamine treatment elevated AMPK activity, which was linked to an intracellular energy shortage. nih.govresearchgate.net Interestingly, in some gastrointestinal cancer cells, glucose itself can paradoxically activate AMPK, highlighting the complex and context-dependent nature of this signaling pathway in cancer. plos.org

Enhancement of Mitochondrial Function

While cancer cells often rely on glycolysis, mitochondrial function remains crucial for their survival and proliferation, providing energy, building blocks for new cells, and controlling redox homeostasis. nih.gov Glucosamine has been shown to influence mitochondrial biogenesis and function. In aging mice, D-glucosamine was found to induce mitochondrial biogenesis, which is the process of generating new mitochondria. nih.govfrontiersin.org This effect mimics one of the outcomes of caloric restriction. nih.govfrontiersin.org

The inhibition of glycolysis by glucosamine can lead to a metabolic shift towards the utilization of stored fats and an increase in mitochondrial respiration, a process that is also mediated by AMPK. mdpi.com By promoting mitochondrial activity, glucosamine may counteract the metabolic phenotype of some cancers that favor aerobic glycolysis. However, the role of mitochondria in cancer is complex, and in many cases, mitochondrial biogenesis and quality control are actually upregulated in tumors. nih.gov

Implications in Insulin Resistance Mechanisms

This compound (GlcN) has been identified as a key molecule in understanding the mechanisms of insulin resistance, a hallmark of type 2 diabetes. nih.govebi.ac.uk Its role is primarily linked to the hexosamine biosynthetic pathway (HBP), a minor branch of glycolysis. nih.govscispace.com When there is an excess flux of glucose, a small percentage is shunted into the HBP. researchgate.net Glucosamine can enter this pathway directly, bypassing the initial rate-limiting step, which makes it a potent inducer of the pathway's downstream effects. drugbank.comnih.gov

The central mechanism by which increased HBP flux leads to insulin resistance is through the modification of intracellular proteins by O-linked β-N-acetylglucosamine (O-GlcNAc). nih.govwjgnet.com The end-product of the HBP is uridine 5'-diphosphate N-acetylglucosamine (UDP-GlcNAc), the sugar donor for the O-GlcNAcylation of serine and threonine residues on a multitude of nuclear and cytosolic proteins. researchgate.netfrontiersin.org This post-translational modification is dynamic and analogous to phosphorylation, often competing with it for the same or nearby sites on proteins. ebi.ac.uk

Elevated levels of O-GlcNAcylation have been shown to interfere with insulin signaling at several key points. researchgate.net Research has demonstrated that increased O-GlcNAcylation can lead to:

Impaired Insulin Receptor Substrate (IRS) Function: O-GlcNAcylation of IRS-1 can decrease its ability to interact with and activate phosphatidylinositol 3-kinase (PI3K), a critical step in the insulin signaling cascade. nih.govconsensus.appsemanticscholar.org This modification can also promote inhibitory phosphorylation of IRS-1 on serine residues, further blunting the insulin signal.

Reduced Akt Activation: A severe impairment in the insulin-stimulated activation of the protein kinase Akt (also known as protein kinase B) is a consistent finding in glucosamine-induced insulin resistance. drugbank.commdpi.com Since Akt is a central node in the insulin pathway, its reduced activity directly contributes to decreased glucose uptake and other metabolic effects of insulin.

Defective GLUT4 Translocation: The ultimate consequence of these signaling defects is the impaired translocation of the insulin-responsive glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue. drugbank.comnih.gov This leads to a reduction in glucose uptake from the bloodstream, a defining feature of insulin resistance.

Experimental studies in various cell models, such as 3T3-L1 adipocytes, have shown that exposure to glucosamine induces a state of insulin resistance that is both dose- and time-dependent. drugbank.comnih.gov This glucosamine-induced insulin resistance is a widely used experimental model to study the molecular underpinnings of hyperglycemia-induced insulin resistance, as they are believed to share a common mechanism through the HBP. drugbank.com

| Research Finding | Cell/Animal Model | Key Outcome | Reference(s) |

| Glucosamine induces insulin resistance by impairing insulin-stimulated GLUT4 translocation and Akt activity. | 3T3-L1 adipocytes | Complete and reversible insulin resistance was achieved, with maximal effects at 50 mM glucosamine after 6 hours. | drugbank.comnih.govmdpi.com |

| Increased O-GlcNAcylation is directly linked to insulin resistance and hyperglycemia-induced glucose toxicity. | General observation | O-GlcNAcylation serves as a key regulator of biological processes, and its increase is a hallmark of diabetes. | nih.gov |

| Flux through the hexosamine synthesis pathway (HSP) may act as a cellular nutrient sensor. | Rat adipocytes | The HSP plays a role in the development of insulin resistance. | nih.gov |

| Overexpression of the rate-limiting enzyme in the HBP (GFAT) leads to insulin resistance. | Transgenic mice | This demonstrates the causal link between the HBP and insulin resistance. | drugbank.com |

| Elevated O-GlcNAc levels attenuate insulin signaling. | 3T3-L1 adipocytes | This is associated with increased O-GlcNAc modification of proteins like IRS-1. | semanticscholar.org |

Cellular Uptake and Trafficking Mechanisms

Glucose Transporter (GLUT) Mediated Uptake of Glucosamine

The cellular uptake of this compound is primarily mediated by the family of facilitative glucose transporters (GLUTs). frontiersin.org These transmembrane proteins are responsible for the transport of hexoses, like glucose, across the cell membrane. ebi.ac.uk Several GLUT isoforms have been shown to transport glucosamine, including GLUT1, GLUT2, and GLUT4. ebi.ac.ukfrontiersin.org

GLUT1: This transporter is ubiquitously expressed and responsible for basal glucose uptake in many cell types. It has been shown to transport a variety of hexoses, including glucosamine. ebi.ac.ukfrontiersin.orgresearchgate.net

GLUT2: Abundantly expressed in the liver, pancreatic beta-cells, and the basolateral membrane of intestinal and kidney epithelial cells, GLUT2 has a lower affinity for glucose but a high affinity for glucosamine. nih.govmdpi.com This makes it an efficient transporter for glucosamine in these tissues.

GLUT4: This is the primary insulin-regulated glucose transporter found in skeletal muscle and adipose tissue. ebi.ac.ukwjgnet.com Its translocation to the cell surface upon insulin stimulation also facilitates the uptake of glucosamine into these key metabolic tissues. drugbank.com

The expression of different GLUT isoforms in various tissues dictates the efficiency and dynamics of glucosamine uptake throughout the body. ebi.ac.uk For instance, in chondrocytes, glucosamine treatment has been observed to increase the plasma membrane expression of GLUT1. frontiersin.org

Competition with Glucose for Cellular Transport

Glucosamine and glucose share the same transport machinery, leading to competition for uptake into cells. nih.govconsensus.app The affinity of different GLUT transporters for glucose versus glucosamine can vary. For example, while GLUT2 has a higher affinity for glucosamine than for glucose, the affinity of other transporters like GLUT4 for glucosamine is lower than for glucose. scispace.commdpi.com

This competition has significant physiological implications. In an environment with high glucose concentrations, the uptake of glucosamine may be reduced, and conversely, high concentrations of glucosamine can inhibit glucose transport. scispace.comconsensus.app This competitive inhibition is a key aspect of how glucosamine exerts some of its biological effects, including the induction of insulin resistance, by effectively challenging the cell's ability to take up and utilize glucose. consensus.app In cancer cell lines, for instance, the antiproliferative effect of glucosamine diminishes as more glucose is added to the environment, highlighting this competitive relationship. nih.gov

Intracellular Distribution and Compartment-Specific Dynamics

Once inside the cell, glucosamine is rapidly phosphorylated by hexokinase to form glucosamine-6-phosphate, trapping it within the cell and committing it to further metabolism, primarily through the hexosamine biosynthetic pathway. scispace.com Pharmacokinetic studies have shown that after administration, glucosamine distributes to extravascular compartments. drugbank.comnih.gov

The intracellular trafficking and distribution of glucosamine are linked to its metabolic fate. The end-product of its metabolism via the HBP, UDP-GlcNAc, is utilized in the nucleus and cytoplasm for the O-GlcNAcylation of proteins. researchgate.net This suggests a dynamic distribution that supports these crucial post-translational modifications.

Furthermore, there is evidence that glucosamine and its derivatives can influence the trafficking of other molecules and cellular components. For instance, N-glycosylation, which utilizes hexosamine pathway products, is critical for determining the intracellular trafficking of certain proteins. plos.org Some studies have also suggested that O-GlcNAcylation of proteins is a crucial factor for intracellular trafficking that regulates insulin receptor signaling. researchgate.net In specific cell types like natural killer (NK) cells, glucosamine has been shown to alter the distribution of intracellular components such as cathepsin C within cytotoxic granules. plos.org

| Transporter | Primary Tissues | Role in Glucosamine Transport | Reference(s) |

| GLUT1 | Ubiquitous (brain, erythrocytes) | Mediates basal uptake of glucosamine. | ebi.ac.ukfrontiersin.orgresearchgate.net |

| GLUT2 | Liver, Pancreas, Intestine | High-affinity transporter for glucosamine. | nih.govmdpi.com |

| GLUT4 | Skeletal Muscle, Adipose Tissue | Insulin-stimulated uptake of glucosamine. | ebi.ac.ukdrugbank.comwjgnet.com |

Interactions of Beta D Glucosamine with Specific Biological Systems and Organisms

Enzymatic Interactions and Reaction Mechanisms

Beta-D-glucosamine and its phosphorylated derivative, glucosamine-6-phosphate, are key intermediates in cellular metabolism, interacting with several enzymes that play crucial roles in nutrient processing and biosynthesis.